

# Application Notes: The Use of Tween 65 in Western Blot Washing Buffers

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## Compound of Interest

Compound Name: Tween 65

Cat. No.: B15548172

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## Introduction to Tween 65 in Immunoassays

**Tween 65**, also known as Polysorbate 65, is a non-ionic surfactant belonging to the polysorbate family. Chemically, it is a polyoxyethylene (20) sorbitan tristearate.<sup>[1][2][3]</sup> Like other members of the Tween family, it possesses detergent properties and is widely used as an emulsifier in the food, cosmetic, and pharmaceutical industries.<sup>[1][2][3]</sup> While Tween 20 is the most commonly used detergent in Western blot washing buffers to reduce non-specific antibody binding, other polysorbates can be considered for specific applications.

The key characteristic of a surfactant that dictates its behavior in aqueous solutions is the Hydrophilic-Lipophilic Balance (HLB). The HLB value indicates the degree to which it is hydrophilic or lipophilic. A higher HLB value corresponds to a more hydrophilic molecule, while a lower HLB value indicates a more lipophilic character. **Tween 65** has an HLB value of approximately 10.5-11, making it more lipophilic than the commonly used Tween 20 (HLB ~16.7) and Tween 80 (HLB ~15.0).<sup>[1][4][5]</sup>

## Theoretical Application of Tween 65 in Western Blotting

The primary role of a detergent in the washing buffer of a Western blot is to minimize non-specific binding of antibodies to the membrane, thereby reducing background noise and

improving the signal-to-noise ratio. The choice of detergent and its concentration is critical, as harsh conditions can disrupt the specific antibody-antigen interactions, leading to a loss of signal.

Given the more lipophilic nature of **Tween 65** compared to Tween 20, its use in Western blot washing buffers is not standard and requires careful consideration and optimization. The lower HLB value of **Tween 65** suggests a stronger interaction with hydrophobic molecules. This property could potentially offer advantages in certain scenarios, such as when dealing with highly hydrophobic proteins or when aiming to reduce specific types of background noise. However, its lower solubility in aqueous buffers might necessitate adjustments to the buffer preparation protocol.

#### Potential Advantages:

- **Enhanced removal of hydrophobic contaminants:** The increased lipophilicity of **Tween 65** might be more effective at removing non-specifically bound hydrophobic proteins from the membrane.
- **Alternative for optimization:** In cases where high background persists with Tween 20, exploring a detergent with different properties like **Tween 65** could be a valuable optimization step.

#### Potential Disadvantages:

- **Lower solubility:** **Tween 65** is less soluble in water than Tween 20, which may require the preparation of stock solutions in a solvent like ethanol or isopropanol before dilution in the washing buffer.<sup>[1][2][3]</sup>
- **Risk of disrupting antibody-antigen interactions:** Its stronger interaction with hydrophobic moieties could potentially disrupt the binding of the primary or secondary antibody to the target protein, especially if the interaction is weak.
- **Lack of established protocols:** The absence of standardized protocols for **Tween 65** in Western blotting means that extensive optimization of the concentration and washing conditions is necessary.

## Data Presentation: Comparison of Common Tween Detergents

The following table summarizes the key properties of **Tween 65** in comparison to the more commonly used Tween 20 and Tween 80.

Property	Tween 20	Tween 80	Tween 65
Chemical Name	Polyoxyethylene (20) sorbitan monolaurate	Polyoxyethylene (20) sorbitan monooleate	Polyoxyethylene (20) sorbitan tristearate
Fatty Acid Component	Lauric Acid (C12)	Oleic Acid (C18:1)	Stearic Acid (C18:0) x 3
HLB Value	~16.7	~15.0	~10.5-11
Relative Hydrophilicity	High	Moderate	Low
Common Concentration in Western Blot	0.05% - 0.1% (v/v)	Not commonly used, but similar to Tween 20 if substituted	Hypothetical: 0.01% - 0.1% (v/v) - Requires Optimization

## Experimental Protocols

The following is a standard Western blot protocol that can be adapted for the use of **Tween 65**. The key modification will be in the preparation and use of the washing buffer (TBS-T or PBS-T).

Materials:

- Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS)
- **Tween 65**
- Blocking agent (e.g., 5% non-fat dry milk or Bovine Serum Albumin - BSA)
- Primary antibody
- Secondary antibody (conjugated to HRP or a fluorescent dye)

- Chemiluminescent substrate or fluorescence imaging system

#### Buffer Preparation (TBS-T with **Tween 65**):

- Prepare a 10% (w/v) **Tween 65** stock solution: Due to its lower aqueous solubility, it is recommended to prepare a stock solution.
  - Weigh 10 g of **Tween 65**.
  - Dissolve it in 90 mL of a suitable solvent like ethanol or isopropanol.
  - Store the stock solution at room temperature.
- Prepare 1X TBS-T:
  - For 1 liter of TBS-T with a final **Tween 65** concentration of 0.05%, add 5 mL of the 10% **Tween 65** stock solution to 995 mL of 1X TBS.
  - Mix thoroughly. The solution may appear slightly cloudy due to the lower HLB of **Tween 65**.

#### Western Blot Protocol:

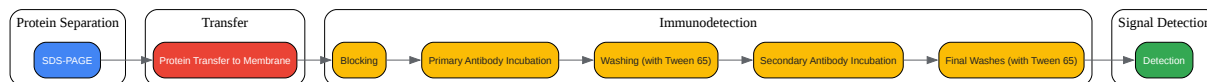
- Protein Transfer: Following SDS-PAGE, transfer the proteins to a nitrocellulose or PVDF membrane.
- Blocking:
  - Wash the membrane briefly with TBS-T.
  - Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation:
  - Dilute the primary antibody in blocking buffer to the recommended concentration.

- Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.
- Washing:
  - Decant the primary antibody solution.
  - Wash the membrane three times for 5-10 minutes each with TBS-T containing the optimized concentration of **Tween 65**.
- Secondary Antibody Incubation:
  - Dilute the HRP-conjugated secondary antibody in blocking buffer.
  - Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
- Final Washes:
  - Decant the secondary antibody solution.
  - Wash the membrane three times for 10-15 minutes each with TBS-T.
  - Perform a final wash with TBS for 5 minutes to remove any residual detergent.
- Detection:
  - Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
  - Capture the signal using an appropriate imaging system.

#### Optimization of **Tween 65** Concentration:

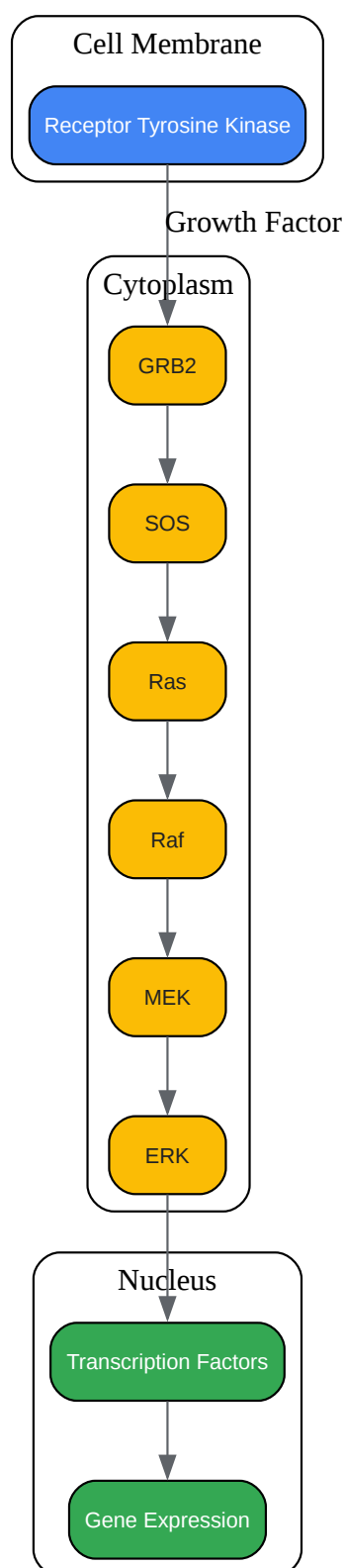
It is crucial to perform a dot blot or use a test strip with a known amount of target protein to determine the optimal concentration of **Tween 65**. Test a range of concentrations (e.g., 0.01%, 0.05%, 0.1%) and compare the signal intensity and background levels to those obtained with 0.1% Tween 20.

## Visualizations



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Caption: Western Blot Workflow Incorporating **Tween 65**.



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Caption: MAPK/ERK Signaling Pathway.

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- To cite this document: BenchChem. [Application Notes: The Use of Tween 65 in Western Blot Washing Buffers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15548172#using-tween-65-in-western-blot-washing-buffers>]

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